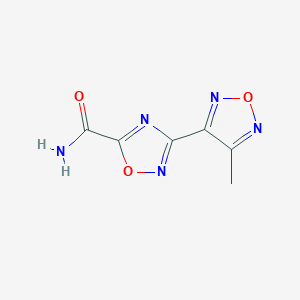

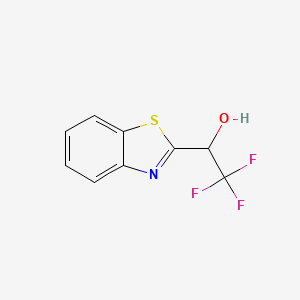

![molecular formula C16H18N2O3S B2483641 N-[2-(4-methoxyphenoxy)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1090798-15-4](/img/structure/B2483641.png)

N-[2-(4-methoxyphenoxy)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[2-(4-methoxyphenoxy)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide, also known as MRS2179, is a selective antagonist of the P2Y1 receptor. P2Y1 receptor is a G protein-coupled receptor that is activated by extracellular adenosine triphosphate (ATP) and plays a crucial role in various physiological processes, including platelet aggregation, vascular tone regulation, and neurotransmission. MRS2179 has been widely used as a research tool to investigate the function of P2Y1 receptor and its involvement in various diseases.

Wirkmechanismus

N-[2-(4-methoxyphenoxy)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide acts as a competitive antagonist of P2Y1 receptor by binding to its orthosteric site and preventing the binding of ATP. P2Y1 receptor activation by ATP leads to the activation of Gq protein and subsequent activation of phospholipase C, which results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium from intracellular stores, leading to platelet aggregation, vasoconstriction, and neurotransmitter release. N-[2-(4-methoxyphenoxy)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide blocks the activation of P2Y1 receptor by ATP, thus inhibiting these downstream effects.

Biochemical and Physiological Effects

N-[2-(4-methoxyphenoxy)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to have various biochemical and physiological effects, depending on the experimental model and the concentration used. In platelets, N-[2-(4-methoxyphenoxy)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide inhibits the aggregation induced by ADP, collagen, and thrombin, which are all known to activate P2Y1 receptor. N-[2-(4-methoxyphenoxy)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide also inhibits the vasoconstriction induced by various vasoconstrictors, including noradrenaline and endothelin-1, which are known to activate P2Y1 receptor in vascular smooth muscle cells. In the central nervous system, N-[2-(4-methoxyphenoxy)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to modulate the release of various neurotransmitters, including acetylcholine and dopamine, which are known to be regulated by P2Y1 receptor.

Vorteile Und Einschränkungen Für Laborexperimente

N-[2-(4-methoxyphenoxy)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide has several advantages as a research tool, including its high selectivity for P2Y1 receptor, its well-established mechanism of action, and its availability from commercial sources. However, N-[2-(4-methoxyphenoxy)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide also has some limitations, including its relatively low potency compared to other P2Y1 receptor antagonists, its potential off-target effects, and its limited solubility in aqueous solutions.

Zukünftige Richtungen

Future research directions for N-[2-(4-methoxyphenoxy)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide include the development of more potent and selective P2Y1 receptor antagonists, the investigation of the role of P2Y1 receptor in various diseases, including cardiovascular diseases and neurological disorders, and the exploration of the therapeutic potential of P2Y1 receptor antagonists in these diseases. Moreover, the use of N-[2-(4-methoxyphenoxy)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide in combination with other P2Y receptor antagonists or other drugs may provide new insights into the complex interactions between different purinergic receptors and their signaling pathways.

Synthesemethoden

N-[2-(4-methoxyphenoxy)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-bromo-3-nitropyridine with 4-methoxyphenol to form 2-(4-methoxyphenoxy)-3-nitropyridine, which is then reduced to the corresponding amine using palladium on carbon and hydrogen gas. The amine is then reacted with 2-chloroethyl methyl sulfide in the presence of potassium carbonate to form the desired product, N-[2-(4-methoxyphenoxy)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide.

Wissenschaftliche Forschungsanwendungen

N-[2-(4-methoxyphenoxy)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide has been extensively used in scientific research to investigate the role of P2Y1 receptor in various physiological and pathological processes. For example, N-[2-(4-methoxyphenoxy)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide has been used to study platelet aggregation and thrombosis, where P2Y1 receptor activation plays a crucial role. N-[2-(4-methoxyphenoxy)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide has also been used to investigate the role of P2Y1 receptor in vascular tone regulation, where it has been shown to mediate vasoconstriction in various vascular beds. Moreover, N-[2-(4-methoxyphenoxy)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide has been used to study the involvement of P2Y1 receptor in neurotransmission, where it has been shown to modulate the release of various neurotransmitters, including acetylcholine and dopamine.

Eigenschaften

IUPAC Name |

N-[2-(4-methoxyphenoxy)ethyl]-2-methylsulfanylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-20-12-5-7-13(8-6-12)21-11-10-17-15(19)14-4-3-9-18-16(14)22-2/h3-9H,10-11H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMKFVKQRMCQIEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCNC(=O)C2=C(N=CC=C2)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

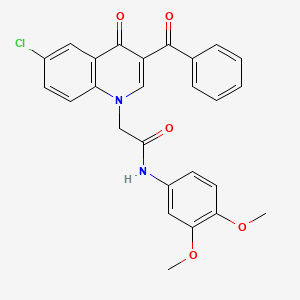

![Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxy-2-phenylacetate](/img/structure/B2483566.png)

![N-(4-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

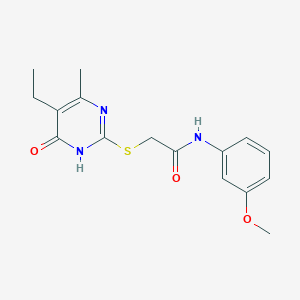

![{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate](/img/structure/B2483572.png)

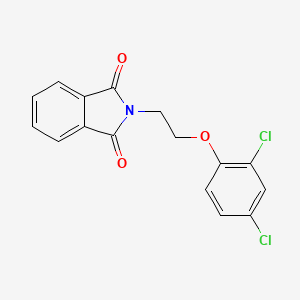

![N-(1-cyanocyclopentyl)-2-[methyl({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)amino]acetamide](/img/structure/B2483574.png)

![[3-(Methylthio)benzyl]amine hydrochloride](/img/structure/B2483575.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2483579.png)

![1-(2,2-Dimethylpropyl)-2,4-diphenyl-5H,6H-benzo[h]quinolin-1-ium thiocyanate](/img/structure/B2483580.png)

![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2483581.png)